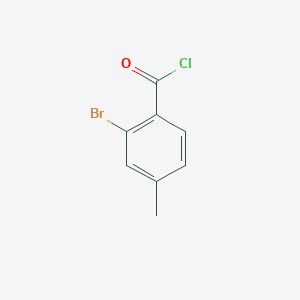

2-溴-4-甲基苯甲酰氯

描述

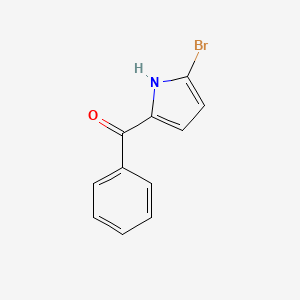

The compound 2-Bromo-4-methylbenzoyl chloride is a derivative of benzoyl chloride with a bromine atom and a methyl group attached to the benzene ring. While the provided papers do not directly discuss 2-Bromo-4-methylbenzoyl chloride, they do provide insights into similar compounds, which can help infer some properties and reactions of the compound .

Synthesis Analysis

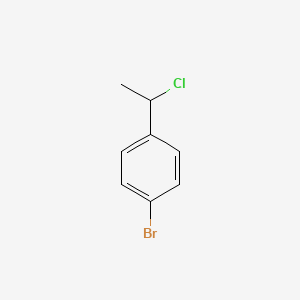

The synthesis of related compounds often involves halogenation, esterification, and other reactions that introduce functional groups to the benzene ring. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination and hydrolysis, followed by cyanidation, methoxylation, and esterification . Similarly, 2-(4-Bromophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-bromophenacyl bromide with 2-methylbenzoic acid . These methods could potentially be adapted for the synthesis of 2-Bromo-4-methylbenzoyl chloride by substituting the appropriate starting materials and reagents.

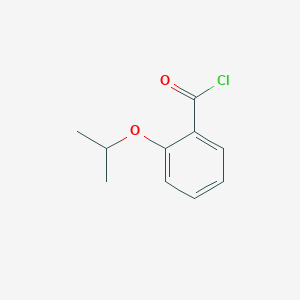

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-methylbenzoyl chloride has been studied using various spectroscopic and computational methods. For instance, the molecular structure of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The gas phase molecular structures of halogenated benzoyl chlorides, including 2-bromobenzoyl chloride, have been investigated using gas electron diffraction and quantum chemical calculations, revealing the existence of non-planar conformers . These findings suggest that 2-Bromo-4-methylbenzoyl chloride may also exhibit non-planar conformations due to steric interactions between substituents.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoyl chlorides can be inferred from studies on similar molecules. For example, 2-Arylbenzoyl chlorides have been shown to undergo annulative coupling with alkynes to form phenanthrene derivatives . This indicates that 2-Bromo-4-methylbenzoyl chloride could potentially participate in similar coupling reactions, given the presence of the reactive benzoyl chloride moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of 2-Bromo-4-methylbenzoyl chloride. The vibrational spectroscopy and DFT calculations of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide provide information on the vibrational modes and electronic properties of the molecule . The synthesis and crystal structure of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide reveal typical bond lengths and angles, which can be compared to those expected for 2-Bromo-4-methylbenzoyl chloride . These studies suggest that the compound would exhibit characteristic IR and NMR signals and have a molecular geometry influenced by the substituents on the benzene ring.

科学研究应用

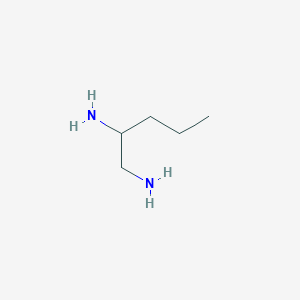

Synthesis of Benzamide Compounds

- Summary of the Application : Benzamide compounds are significant in organic chemistry and have been widely used in various fields such as medical, industrial, biological, and potential drug industries . They exhibit a range of properties including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

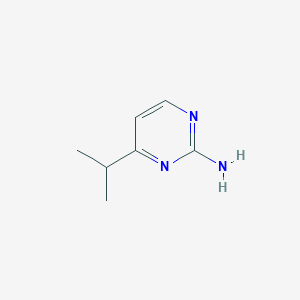

Photochemical Benzylic Bromination

- Summary of the Application : Benzyl bromides are important building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries . Their synthesis is generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .

- Methods of Application or Experimental Procedures : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

安全和危害

2-Bromo-4-methylbenzoyl chloride is classified as a dangerous substance. It has the signal word “Danger” and is associated with the pictograms GHS05 and GHS07 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

未来方向

2-Bromo-4-methylbenzoyl chloride is an important organic compound with a wide range of applications in various fields of research and industry. Its future directions could involve further exploration of its potential uses in these fields.

Relevant Papers

The relevant papers for 2-Bromo-4-methylbenzoyl chloride were not explicitly mentioned in the available resources .

属性

IUPAC Name |

2-bromo-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGFJEIQODJAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565273 | |

| Record name | 2-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylbenzoyl chloride | |

CAS RN |

53456-09-0 | |

| Record name | 2-Bromo-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)

![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)